molecular formula C11H12BrFO2 B13040447 1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene

1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene

Katalognummer: B13040447
Molekulargewicht: 275.11 g/mol
InChI-Schlüssel: ABOGAHUUYMVLBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C11H12BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, along with a cyclobutoxy substituent. It is a versatile chemical used in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common method includes:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Methoxylation: Introduction of a methoxy group (-OCH3) to the benzene ring.

    Cyclobutoxylation: Attachment of a cyclobutoxy group (-OC4H7) to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process typically includes:

    Controlled temperature and pressure: To optimize reaction rates and product formation.

    Use of catalysts: To enhance reaction efficiency.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: Where one substituent is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced to form new products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of new aromatic compounds with different substituents.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for drug development.

    Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Bromo-2-fluoro-3-methoxybenzene
  • 1-Bromo-3-fluoro-2-methoxybenzene
  • 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

Uniqueness

1-Bromo-5-cyclobutoxy-2-fluoro-3-methoxybenzene is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.

Eigenschaften

Molekularformel

C11H12BrFO2

Molekulargewicht

275.11 g/mol

IUPAC-Name

1-bromo-5-cyclobutyloxy-2-fluoro-3-methoxybenzene

InChI

InChI=1S/C11H12BrFO2/c1-14-10-6-8(5-9(12)11(10)13)15-7-3-2-4-7/h5-7H,2-4H2,1H3

InChI-Schlüssel

ABOGAHUUYMVLBK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)OC2CCC2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.